molecular formula C17H17N5O3 B2700238 8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879450-48-3

8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2700238
CAS No.: 879450-48-3
M. Wt: 339.355
InChI Key: KMLCAGQRDGQNJG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring system. The imidazo[2,1-f]purine core would likely contribute to the rigidity of the molecule, while the methoxyphenyl and methyl groups could influence its overall polarity and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The imidazo[2,1-f]purine core might undergo reactions typical of purines, while the methoxyphenyl and methyl groups could participate in various electrophilic and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its size, shape, charge distribution, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Pharmacological Potential

  • A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have shown potential as antidepressant and anxiolytic agents. Compounds from this series, including variations with 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl, have been evaluated for their affinity to serotonin receptors (5-HT1A/5-HT7) and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. Some have demonstrated promising antidepressant and anxiolytic effects in vivo, comparable to reference drugs like diazepam and imipramine (Zagórska et al., 2016).

Antiviral Properties

  • Imidazo[1,2-a]-s-triazine nucleosides, a class of compounds related to 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, have been synthesized and tested against various viruses, including herpes and rhinovirus. Some derivatives demonstrated moderate antiviral activity at non-toxic dosage levels (Kim et al., 1978).

Medicinal Chemistry Applications

  • Imidazo[2,1-f]purine-2,4-dione derivatives have been explored for their potential as tricyclic derivatives of theophylline with antidepressant and anxiolytic activity. These compounds have been shown to exhibit activity similar to established antidepressants and anxiolytics in mouse models (Zagórska et al., 2009).

Role in Drug Design

  • Compounds with the imidazo[2,1-f]purine-2,4-dione nucleus have been synthesized and evaluated for their potential in drug design. These compounds, known for their purine isostere properties, are used widely in medicinal chemistry (Ostrovskyi et al., 2011).

Analgesic and Anti-inflammatory Properties

  • Some derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl have shown significant analgesic and anti-inflammatory activity. These findings suggest that this class of compounds, including those related to 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, could be a new class of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Future Directions

The study of complex organic molecules like “8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” has the potential to lead to the discovery of new drugs and therapies. Future research could focus on elucidating its biological activity, optimizing its synthesis, and investigating its mechanism of action .

Mechanism of Action

Target of Action

The primary targets of 8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione are enzymes involved in the folate pathway . These include dihydrofolate reductase (DHFR), thymine synthase (TS), and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a vital role in the synthesis of DNA nucleotides and are deeply involved in the one-carbon transfer .

Mode of Action

This compound interacts with its targets by inhibiting their activities . It’s worth noting that the compound showed weak inhibition (63±18%) toward DHFR .

Biochemical Pathways

The compound affects the folate pathway, which is deeply involved in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, this compound disrupts DNA synthesis, leading to downstream effects such as cell cycle arrest and induction of apoptosis .

Pharmacokinetics

It is noted that nonclassical antifolates, which this compound is a part of, are generally more lipophilic and enter cells through passive diffusion . This could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties and its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the induction of S-phase arrest and apoptosis in cells . The compound’s effect on lysosomes and mitochondria was confirmed, indicating that the induction of apoptosis was acting through a lysosome-nonmitochondrial pathway .

Properties

IUPAC Name

6-(2-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-9-10(2)22-13-14(20(3)17(24)19-15(13)23)18-16(22)21(9)11-7-5-6-8-12(11)25-4/h5-8H,1-4H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLCAGQRDGQNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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